Bis(3-(trifluoromethyl)phenyl)diphenylsilane
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Overview
Description
Bis(3-(trifluoromethyl)phenyl)diphenylsilane is a chemical compound with the molecular formula C26H18F6Si and a molecular weight of 472.51 g/mol . It is known for its unique structural features, which include two trifluoromethyl groups attached to phenyl rings, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(trifluoromethyl)phenyl)diphenylsilane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with diphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent control over purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(trifluoromethyl)phenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can yield silanes with different substituents .
Scientific Research Applications
Bis(3-(trifluoromethyl)phenyl)diphenylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(3-(trifluoromethyl)phenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1,2-Bis(3-(trifluoromethyl)phenyl)diselane
Uniqueness
Bis(3-(trifluoromethyl)phenyl)diphenylsilane is unique due to its combination of trifluoromethyl groups and diphenylsilane structure. This combination imparts distinct chemical and physical properties, such as high thermal stability and reactivity, making it valuable in various applications compared to its similar compounds .
Properties
CAS No. |
426-75-5 |
---|---|
Molecular Formula |
C26H18F6Si |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
diphenyl-bis[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C26H18F6Si/c27-25(28,29)19-9-7-15-23(17-19)33(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(18-24)26(30,31)32/h1-18H |
InChI Key |
UXORKYXIKMRVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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